![molecular formula C19H17FN4O2 B2584229 2-(3-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941936-95-4](/img/structure/B2584229.png)
2-(3-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
The compound “2-(3-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule that contains several functional groups. It has a triazine ring, which is a six-membered ring with three nitrogen atoms . It also contains a fluorobenzyl group and a p-tolyl group, which are aromatic rings with a fluorine atom and a methyl group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings and multiple nitrogen atoms suggests that it could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Antiviral and Antimicrobial Applications
Research has demonstrated the synthesis and potential antiviral activity of imidazo and triazine nucleosides, highlighting the utility of these compounds in developing treatments against viruses such as herpes and influenza. The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their testing against type 1 herpes, type 13 rhino, and type 3 parainfluenza viruses have shown moderate activity, suggesting their potential as a base for further antiviral research (Kim et al., 1978).
Chemical Synthesis and Material Science
Advances in microwave-assisted synthesis have led to the development of fused heterocycles incorporating trifluoromethyl moiety, demonstrating the chemical versatility and potential for creating materials with specific properties. Such methodologies can produce derivatives with various applications in material science and organic chemistry (Shaaban, 2008).
Solid-Phase Synthesis Techniques
The development of efficient methods for solid-phase synthesis of trisubstituted [1,3,5]triazino[1,2-a]benzimidazole-2,4(3H,10H)-diones from resin-bound amino acids exemplifies the advancements in synthetic chemistry. This methodology could be applicable in the synthesis of compounds with similar structures, enhancing the efficiency and diversity of pharmaceutical and chemical research (Klein et al., 2002).
Optical Properties and Applications
The synthesis and study of optical properties of related compounds, such as diimidazole derivatives, reveal their potential in developing new fluorescent materials. These materials could find applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices, indicating the broad applicability of similar triazine and imidazo[2,1-c][1,2,4]triazine derivatives in material science (Chen et al., 2012).
Mechanism of Action
properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-13-5-7-16(8-6-13)22-9-10-23-17(25)18(26)24(21-19(22)23)12-14-3-2-4-15(20)11-14/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOKMKBWCYMBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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